molecular formula C18H20ClN5O2S B8443762 4-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]-1-piperazinyl]benzenesulfonamide

4-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]-1-piperazinyl]benzenesulfonamide

Cat. No.: B8443762
M. Wt: 405.9 g/mol
InChI Key: HQEWXMMZOHPEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]-1-piperazinyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H20ClN5O2S and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20ClN5O2S

Molecular Weight

405.9 g/mol

IUPAC Name

4-[4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C18H20ClN5O2S/c19-14-1-6-18-21-15(13-24(18)11-14)12-22-7-9-23(10-8-22)16-2-4-17(5-3-16)27(20,25)26/h1-6,11,13H,7-10,12H2,(H2,20,25,26)

InChI Key

HQEWXMMZOHPEQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN3C=C(C=CC3=N2)Cl)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of Example 2, Step 3, and making noncritical variations, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (Example 4, Step 1; 0.500 g), 4-(piperazin-1-yl)benzenesulfonamide (Example 2, Step 2; 0.630 g), triethylamine (0.477 g), and ethylene glycol (6 mL) give 0.40 g of the title compound after chromatography on silica gel using methanol/dichloromethane (8/92) and crystallization from methanol/dichloromethane; mp 255-256° C.; IR (mineral oil) 1153, 1327, 1322, 3306, 1106 cm-1. 1H NMR (DMSOd6) δ2.60, 3.29, 3.66, 7.01, 7.06, 7.25, 7.54, 7.60, 7.84, 8.80.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
0.477 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

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